molecular formula C16H20Si2 B14426883 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole CAS No. 80073-04-7

5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole

Cat. No.: B14426883
CAS No.: 80073-04-7
M. Wt: 268.50 g/mol
InChI Key: KYDKAYOCFULJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole typically involves the use of organosilicon chemistry techniques. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated siloles under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is primarily based on its unique electronic properties. The compound exhibits aggregation-induced emission (AIE), where it fluoresces strongly in the aggregated state due to restricted intramolecular rotations. This property makes it highly effective in applications such as sensors and light-emitting devices .

Properties

CAS No.

80073-04-7

Molecular Formula

C16H20Si2

Molecular Weight

268.50 g/mol

IUPAC Name

trimethyl-(5-methylbenzo[b][1]benzosilol-5-yl)silane

InChI

InChI=1S/C16H20Si2/c1-17(2,3)18(4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18/h5-12H,1-4H3

InChI Key

KYDKAYOCFULJKS-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.